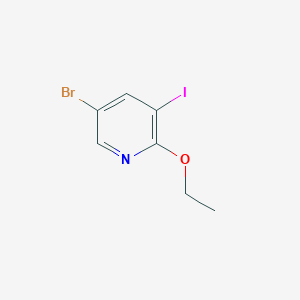

5-Bromo-2-ethoxy-3-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

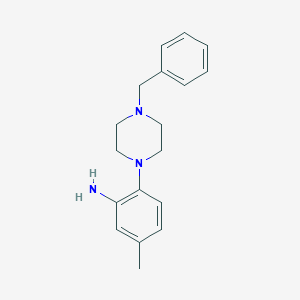

5-Bromo-2-ethoxy-3-iodopyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecular structures. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines, including those similar to 5-bromo-2-ethoxy-3-iodopyridine, often involves halogen dance reactions, which allow for the selective functionalization of the pyridine ring. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, was synthesized using such reactions, demonstrating the potential for creating complex halogenated structures . Additionally, the preparation of 5-brominated bipyridines and bipyrimidines through Stille coupling and bromination reactions indicates the feasibility of synthesizing such brominated pyridines . The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine via an iodo-magnesium exchange reaction further exemplifies the synthetic routes available for halogenated pyridines .

Molecular Structure Analysis

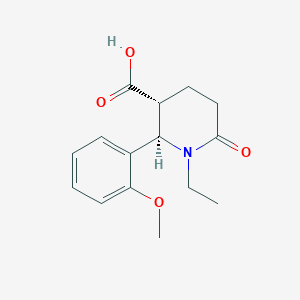

The molecular structure of 5-bromo-2-ethoxy-3-iodopyridine would be characterized by the presence of a pyridine ring with bromine and iodine atoms at the 5 and 3 positions, respectively, and an ethoxy group at the 2 position. The electronic effects of the halogens and the ethoxy group would influence the reactivity of the molecule, making it suitable for nucleophilic substitution reactions and further functionalization .

Chemical Reactions Analysis

Halogenated pyridines, such as 5-bromo-2-ethoxy-3-iodopyridine, can undergo various chemical reactions. For example, the reactivity of bromine atoms in brominated pyridines has been explored, with transformations including the preparation of acetylamino and ethoxypyridine derivatives from dibromopyridines . The behavior of bromo-derivatives when heated with hydrochloric acid has also been studied, revealing insights into halogen exchange and substitution reactions . Amination reactions involving bromo-derivatives of ethoxypyridines have been investigated, suggesting the formation of aminoethoxypyridines as products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-ethoxy-3-iodopyridine would be influenced by its halogen substituents and ethoxy group. These substituents can affect the boiling point, melting point, solubility, and stability of the compound. The presence of a strong electron-withdrawing group like iodine and a moderate electron-withdrawing group like bromine would affect the electron density on the pyridine ring, potentially making the ring more susceptible to nucleophilic attacks. The ethoxy group would contribute to the overall polarity of the molecule and could influence its solubility in organic solvents .

Safety and Hazards

Wirkmechanismus

Target of Action

5-Bromo-2-ethoxy-3-iodopyridine is a halogenated pyridine derivativeHalogenated pyridines are generally used as intermediates in organic synthesis, particularly in the formation of c-c bonds .

Mode of Action

The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst. The iodine and bromine atoms on the pyridine ring are susceptible to oxidative addition to the palladium catalyst, forming a complex that can then undergo transmetalation with the organoboron reagent .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-ethoxy-3-iodopyridine can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment. Furthermore, the compound’s stability may be affected by exposure to light, as it is a light-sensitive compound .

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxy-3-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZXHRLOSHLEDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590333 |

Source

|

| Record name | 5-Bromo-2-ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848243-20-9 |

Source

|

| Record name | 5-Bromo-2-ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)